molecular formula C11H7NS B147278 1-Naphthyl isothiocyanate CAS No. 551-06-4

1-Naphthyl isothiocyanate

Cat. No. B147278
CAS RN: 551-06-4
M. Wt: 185.25 g/mol
InChI Key: JBDOSUUXMYMWQH-UHFFFAOYSA-N
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Description

1-Naphthyl isothiocyanate (1-NITC) is a compound that has been studied for various applications, including its use in the Edman degradation of peptides for amino acid analysis , as a catalyst in the synthesis of heterocyclic compounds , and as a potential chemosensitizing agent for cancer chemotherapy . It is also a component in the synthesis of high birefringence liquid crystal compounds and has been incorporated into the design of new naphthalene diimides with anticancer properties .

Synthesis Analysis

The synthesis of 1-NITC derivatives has been explored in several studies. For instance, NTH derivatives of amino acids were synthesized using naphthyl isothiocyanate, which proved to be crystallizable and stable in the crystal state . Another study reported the synthesis of 2-iminonaphtho-1,3-oxathioles using 2-naphthols and aryl isothiocyanates with DABCO as a catalyst . Additionally, naphthodithiophenes and their derivatives were synthesized, which are isoelectronic with pyrene and exhibit strong electron-donating abilities .

Molecular Structure Analysis

The molecular structure of 1-NITC and its derivatives has been analyzed in several studies. X-ray crystallographic analyses revealed that the molecular structures comprise fairly planar, but considerably strained skeletal rings . The study of chirality recognizing reagents for NMR also involved the use of (R)-[1-(1-naphthyl)ethyl] isothiocyanate, indicating its stable molecular structure in aqueous conditions .

Chemical Reactions Analysis

1-NITC participates in various chemical reactions. It has been used in the synthesis of 2-iminonaphtho-1,3-oxathioles , and in the formation of conductive charge-transfer complexes and low-bandgap polymers . The compound also reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-NITC and its derivatives have been extensively studied. For example, the electro-optical properties of high birefringence liquid crystal compounds with isothiocyanate and naphthyl group were investigated, showing high birefringence and temperature-dependent viscosity . The transition temperatures, refractive indices, and optical properties of various naphthalene-based compounds were also determined . The pharmacokinetics of 1-NITC in rats were explored, revealing nonlinear disposition and capacity-limited metabolism .

Relevant Case Studies

Case studies involving 1-NITC include its use in the Edman degradation of peptides , the synthesis of high birefringence liquid crystal compounds for optical devices , and its potential application as a chemosensitizing agent for cancer chemotherapy . The synthesis of new naphthalene diimides bearing isothiocyanate functionality demonstrated potent anticancer activity and the ability to trigger apoptotic induction .

Scientific Research Applications

Synthesis of Derivatives of Calix[4]arenes

  • Scientific Field: Organic Chemistry
  • Application Summary: NITC can be used as a source of thiourea moiety to synthesize derivatives of calix[4]arenes . These derivatives can be used as anion acceptors .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis protocol being followed. Typically, this would involve reacting NITC with the calix[4]arene under suitable conditions to introduce the thiourea moiety .
  • Results or Outcomes: The outcome of this application is the synthesis of new calix[4]arene derivatives that can act as anion acceptors . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact derivative being synthesized .

Synthesis of Naphthyl Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: NITC can also be used for the synthesis of naphthyl substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis protocol being followed. Typically, this would involve reacting NITC with suitable precursors to form the 1,2,4-triazole or 1,3,4-thiadiazole ring .
  • Results or Outcomes: The outcome of this application is the synthesis of new naphthyl substituted 1,2,4-triazoles and 1,3,4-thiadiazoles . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact derivative being synthesized .

Analysis of Volatile Ethanolamines

  • Scientific Field: Analytical Chemistry
  • Application Summary: NITC derivatives of volatile ethanolamines can be analyzed using normal-phase chromatography .
  • Methods of Application: The specific methods of application or experimental procedures would involve the derivatization of the volatile ethanolamines with NITC, followed by analysis using normal-phase chromatography .
  • Results or Outcomes: The outcome of this application is the ability to analyze volatile ethanolamines . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact ethanolamines being analyzed .

Study of Liver Damage

  • Scientific Field: Medical Research
  • Application Summary: NITC is a tool for the study of liver damage which causes bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically, with changes in hepatocyte function .
  • Methods of Application: The specific methods of application or experimental procedures would involve the administration of NITC to suitable animal models, followed by analysis of the resulting liver damage .
  • Results or Outcomes: The outcome of this application is a better understanding of the mechanisms of liver damage . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact model of liver damage being studied .

Synthesis of Thiourea Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: NITC can be used as a source of thiourea moiety to synthesize various thiourea derivatives .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis protocol being followed. Typically, this would involve reacting NITC with suitable precursors to form the thiourea derivatives .
  • Results or Outcomes: The outcome of this application is the synthesis of new thiourea derivatives . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact derivative being synthesized .

Analysis of Volatile Amines

  • Scientific Field: Analytical Chemistry
  • Application Summary: NITC derivatives of volatile amines can be analyzed using various chromatographic techniques .
  • Methods of Application: The specific methods of application or experimental procedures would involve the derivatization of the volatile amines with NITC, followed by analysis using suitable chromatographic techniques .
  • Results or Outcomes: The outcome of this application is the ability to analyze volatile amines . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact amines being analyzed .

Synthesis of Isothiocyanate Derivative of Naphthalene

  • Scientific Field: Organic Chemistry
  • Application Summary: NITC is an isothiocyanate derivative of naphthalene. It can be produced by the reaction of 1-Naphthylthiourea and chlorobenzene .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis protocol being followed. Typically, this would involve reacting 1-Naphthylthiourea with chlorobenzene to form NITC .
  • Results or Outcomes: The outcome of this application is the synthesis of NITC, an isothiocyanate derivative of naphthalene . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact derivative being synthesized .

Study of Bile Duct Hyperplasia and Biliary Cirrhosis

  • Scientific Field: Medical Research
  • Application Summary: NITC is a tool for the study of bile duct hyperplasia and biliary cirrhosis, which are chronic conditions that can result from liver damage .
  • Methods of Application: The specific methods of application or experimental procedures would involve the administration of NITC to suitable animal models, followed by analysis of the resulting bile duct hyperplasia and biliary cirrhosis .
  • Results or Outcomes: The outcome of this application is a better understanding of the mechanisms of bile duct hyperplasia and biliary cirrhosis . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and the exact model of liver damage being studied .

Safety And Hazards

1-Naphthyl isothiocyanate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-isothiocyanatonaphthalene
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InChI

InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
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InChI Key

JBDOSUUXMYMWQH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C=S
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Molecular Formula

C11H7NS
Record name ALPHA-NAPHTHYLISOTHIOCYANATE
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DSSTOX Substance ID

DTXSID8025703
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Molecular Weight

185.25 g/mol
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Physical Description

Alpha-naphthylisothiocyanate appears as odorless white needles or powder. Tasteless. (NTP, 1992), White nearly odorless solid; [Merck Index] Slightly yellow odorless powder; [Acros Organics MSDS]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.81 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.000132 [mmHg]
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Product Name

1-Naphthyl isothiocyanate

CAS RN

551-06-4, 29962-76-3
Record name ALPHA-NAPHTHYLISOTHIOCYANATE
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Melting Point

136 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To the mixture of 1-naphthylamine (21.48 g), triethylamine (33.39 g), and dichloromethane (250 mL) was added a dicholomethane (50 mL) solution of thiophosgen (18.97 g) at bleow 20° C. over 30 minutes, and the mixture was stirred at room temperature. The reaction mixture was added into ice-water (1000 mL), extracted with diethyl ether (1000 mL). The extract was washed two times with brine (1000 mL), dried over anhydrous magnesium sulfate, evaporated under reduced pressure to obtain crude (1-naphthyl)isothiocyanate.
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
33.39 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
18.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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